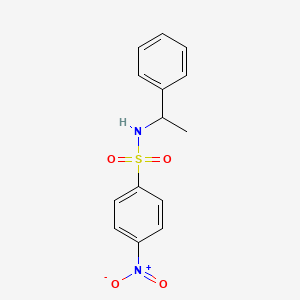

4-Nitro-N-(1-phenylethyl)benzenesulfonamide

Overview

Description

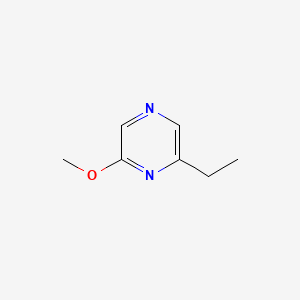

4-Nitro-N-(1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14N2O4S . It is available from various suppliers for scientific research needs .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonamide core with a nitro group at the 4-position and a phenylethyl group attached to the nitrogen atom . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, boiling point, and melting point, are not provided in the search results . Its molecular weight is 306.33700 .Scientific Research Applications

Solid-Phase Synthesis Applications

- Polymer-Supported Benzenesulfonamides: These compounds, derived from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, have been utilized in solid-phase synthesis. They serve as key intermediates in chemical transformations, including unusual rearrangements to produce diverse privileged scaffolds (Fülöpová & Soural, 2015).

Structural and Chemical Properties

- Structural Characteristics: The structure of compounds like 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide displays typical features of benzenesulfonamide derivatives. In these structures, N-phenyl rings are twisted in relation to the benzene ring of the phenylsulfonamide group, and molecules are linked to form dimers via N-H...O hydrogen bonds (Główka et al., 1995).

Synthesis and Characterization

- Novel Sulfonamide Derivatives: N-(2-aminophenyl)benzenesulfonamide and related compounds have been synthesized and characterized. They have been investigated through spectroscopic techniques, including NMR and FT-IR, and their antimicrobial activities have been assessed (Demircioğlu et al., 2018).

- Photooxidation Studies: Studies on compounds like N-(4-chlorophenyl)-benzenesulfonamide have explored their photooxidation, leading to the formation of nitroso- and nitro-products (Miller & Crosby, 1983).

Biological Applications

- Antimetastatic Activity: Certain ureido-substituted benzenesulfonamides have been found to inhibit human carbonic anhydrases, particularly those associated with tumors. This inhibition has shown promise in reducing metastasis formation in breast cancer models (Pacchiano et al., 2011).

- Enzyme Inhibitory Effects: Compounds like 4-(2-substituted hydrazinyl)benzenesulfonamides have been synthesized and studied for their inhibitory effects on carbonic anhydrase enzymes. These have potential applications in drug development (Gul et al., 2016).

Advanced Material Applications

- First Hyperpolarizability: Sulfonamidoquinoline derivatives have been studied for their electronic properties, including the first hyperpolarizability, which is a measure of non-linear optical response. Such studies are crucial for materials science applications (Kucharski et al., 1999).

Future Directions

The future directions for research on 4-Nitro-N-(1-phenylethyl)benzenesulfonamide are not specified in the search results. Given the interest in benzenesulfonamide derivatives for their potential anticancer and antimicrobial properties , it’s possible that this compound could be studied in these contexts.

properties

IUPAC Name |

4-nitro-N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-11(12-5-3-2-4-6-12)15-21(19,20)14-9-7-13(8-10-14)16(17)18/h2-11,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFQIKQUXGNXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347798 | |

| Record name | ST4012736 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68162-86-7 | |

| Record name | ST4012736 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B3055916.png)